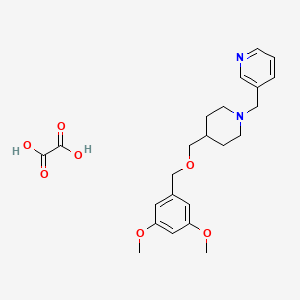
3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate is a useful research compound. Its molecular formula is C23H30N2O7 and its molecular weight is 446.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate is a complex organic compound that combines a pyridine ring with various functional groups, including a piperidine moiety and a dimethoxybenzyl group. This unique structure suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula for this compound is C23H30N2O6, with a molecular weight of approximately 462.6 g/mol. The presence of the dimethoxy group enhances its solubility and may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2O6 |
| Molecular Weight | 462.6 g/mol |
| Structure | Pyridine with piperidine and dimethoxybenzyl groups |
Antimicrobial Properties
Research indicates that pyridine derivatives often exhibit significant antimicrobial activity. Compounds similar to this compound have been noted for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structural features of this compound may enhance its interaction with microbial targets, potentially leading to therapeutic applications in treating infections.
Antiviral Activity
Pyridine compounds have also shown promise in antiviral applications. The unique structure of this compound may allow it to interact with viral proteins or receptors, providing a pathway for therapeutic intervention against viruses such as SARS-CoV-2 .
The biological activity of this compound is likely mediated through its ability to interact with specific enzymes and receptors involved in disease pathways. For instance, the piperidine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neurological conditions . Further studies are needed to elucidate the exact mechanisms by which this compound exerts its biological effects.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study evaluating various pyridine derivatives, compounds structurally related to this compound demonstrated MIC values indicating strong antibacterial activity against E. coli and S. aureus .
- Antiviral Research : A review highlighted the potential of pyridine compounds in combating viral infections, particularly in the context of emerging diseases like COVID-19. The structural features of these compounds contribute to their efficacy in inhibiting viral replication .
Propriétés
IUPAC Name |
3-[[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methyl]pyridine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.C2H2O4/c1-24-20-10-19(11-21(12-20)25-2)16-26-15-17-5-8-23(9-6-17)14-18-4-3-7-22-13-18;3-1(4)2(5)6/h3-4,7,10-13,17H,5-6,8-9,14-16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJWNSSEAAOJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC3=CN=CC=C3)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













